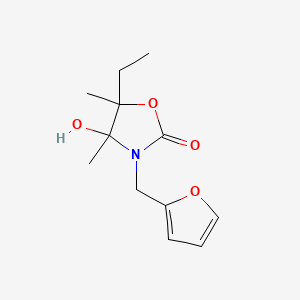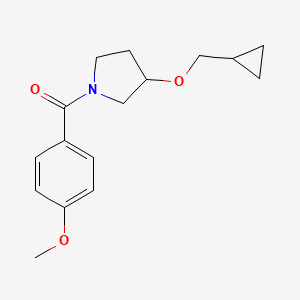![molecular formula C24H22N2O6 B11111206 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11111206.png)
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a hydrazone linkage, which is known for its stability and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE typically involves the condensation of 2-hydroxy-2-phenylacetyl hydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various hydrazone derivatives and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE involves its interaction with various molecular targets and pathways. The hydrazone linkage can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s aromatic rings and functional groups can interact with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Shares similar structural features and synthetic routes.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone:
Uniqueness
4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE is unique due to its specific hydrazone linkage and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N2O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O6/c1-30-19-10-6-9-18(14-19)24(29)32-20-12-11-16(13-21(20)31-2)15-25-26-23(28)22(27)17-7-4-3-5-8-17/h3-15,22,27H,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
HQJXONXFDVORCG-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}anthracene-9,10-dione](/img/structure/B11111131.png)
![6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11111139.png)
![3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11111146.png)
![(1E)-1-[3-(chloromethyl)-2,4,6-trimethylbenzylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11111152.png)
![2-Methylpropyl [5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11111157.png)

![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylphenol](/img/structure/B11111177.png)
![N-(4-Chlorophenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11111182.png)

![5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11111196.png)
![2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11111199.png)


![N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B11111209.png)
